molecular formula C8H5NO B8552099 3-(3-Pyridinyl)-2-propynal

3-(3-Pyridinyl)-2-propynal

Cat. No.: B8552099
M. Wt: 131.13 g/mol
InChI Key: LRWHPNRJCDEOMO-UHFFFAOYSA-N
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Description

3-(3-Pyridinyl)-2-propynal is a pyridine derivative characterized by a propargyl aldehyde (HC≡C-CHO) substituent at the 3-position of the pyridine ring. Its molecular formula is C₈H₅NO (molecular weight: 131.13 g/mol). The compound combines the electron-deficient nature of pyridine with the reactive aldehyde and alkyne functionalities, making it a versatile intermediate in organic synthesis. Potential applications include its use in:

  • Pharmaceutical design: As a building block for bioactive molecules due to pyridine’s prevalence in drug scaffolds.
  • Material science: The alkyne group enables click chemistry for polymer functionalization.
  • Catalysis: Pyridine’s Lewis basicity may support coordination chemistry.

Properties

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-ynal

InChI

InChI=1S/C8H5NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5-7H

InChI Key

LRWHPNRJCDEOMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinyl)-2-propynal typically involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol under controlled conditions. The reaction is often catalyzed by acids such as sulfuric acid and involves the use of oxidizing agents like chromium trioxide . The reaction is carried out at low temperatures to prevent the decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of phase transfer catalysts can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridinyl)-2-propynal undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-Pyridinyl)-2-propynal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Pyridinyl)-2-propynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogs

The table below compares 3-(3-Pyridinyl)-2-propynal with structurally related pyridine derivatives and aldehydes:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
This compound C₈H₅NO 131.13 Aldehyde, alkyne, pyridine Propargyl aldehyde substituent
3-(3-Pyridinyl)propanal C₈H₉NO 135.16 Aldehyde, pyridine Saturated propane chain (no alkyne)
Phenylpropargyl aldehyde C₉H₆O 130.14 Aldehyde, alkyne, phenyl Phenyl instead of pyridinyl substituent
3-(Trimethylsilyl)-2-propynal C₆H₁₀OSi 142.23 Aldehyde, alkyne, TMS Trimethylsilyl-protected alkyne

Key Observations :

  • Reactivity : The propargyl aldehyde’s triple bond enables reactions like sulfenylation (as seen in phenylpropargyl aldehyde derivatives ), while the pyridine ring may facilitate coordination with metal catalysts.
Physical and Chemical Properties
  • Solubility: Expected to be polar due to the pyridine and aldehyde groups, soluble in DCM, ethanol, or DMSO.
  • Stability : Propargyl aldehydes are prone to polymerization; the pyridinyl group may mitigate this via conjugation.
  • Spectroscopic Data : Analogous compounds (e.g., 3-(Pyridin-3-yl)propionyl derivatives) show characteristic ¹H NMR peaks for pyridine (δ 8.5–7.5 ppm) and aldehydes (δ 9.5–10 ppm) .

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